molecular formula C14H21FN4O B12271572 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone

1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone

Cat. No.: B12271572
M. Wt: 280.34 g/mol
InChI Key: COHFJYUZKCKYCQ-UHFFFAOYSA-N
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Description

1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an amino-fluorophenyl group and a dimethylamino-ethanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.

    Introduction of the amino-fluorophenyl group:

    Attachment of the dimethylamino-ethanone moiety: The final step involves the addition of the dimethylamino-ethanone group through acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted analogs.

Scientific Research Applications

1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone can be compared with other similar compounds, such as:

    1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-[4-(4-Amino-2-bromophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone: Similar structure but with a bromine atom instead of fluorine.

    1-[4-(4-Amino-2-iodophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and overall properties compared to its halogen-substituted analogs.

Properties

Molecular Formula

C14H21FN4O

Molecular Weight

280.34 g/mol

IUPAC Name

1-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-2-(dimethylamino)ethanone

InChI

InChI=1S/C14H21FN4O/c1-17(2)10-14(20)19-7-5-18(6-8-19)13-4-3-11(16)9-12(13)15/h3-4,9H,5-8,10,16H2,1-2H3

InChI Key

COHFJYUZKCKYCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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